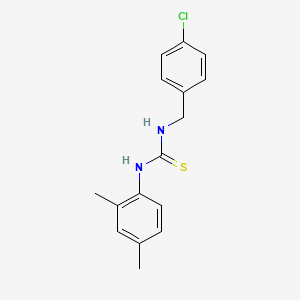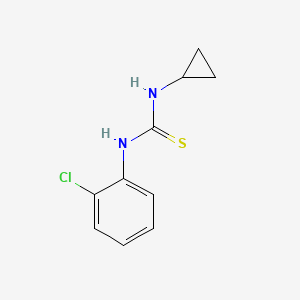
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(2,4-dimethylphenyl)thiourea, commonly known as Chlorpropham, is a synthetic compound that belongs to the family of thiourea herbicides. It is widely used as a pre-emergent herbicide to control the growth of weeds in crops such as potatoes, carrots, and onions. Chlorpropham is a white crystalline solid that is soluble in water and has a molecular weight of 290.81 g/mol.
Mechanism of Action
Chlorpropham acts by inhibiting the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in the plant cell wall. This results in the disruption of cell division and growth, leading to the death of the plant.
Biochemical and Physiological Effects
Chlorpropham has been shown to have a range of biochemical and physiological effects on plants. It can induce oxidative stress, alter the expression of genes involved in plant growth and development, and affect the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Advantages and Limitations for Lab Experiments
Chlorpropham is a widely used herbicide in agriculture and has been extensively studied for its effects on plant growth and development. However, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. It is essential to handle Chlorpropham with care and follow the safety guidelines while working with it in the laboratory.
Future Directions
There are several areas of research that can be explored in the future related to Chlorpropham. Some of the possible future directions are:
1. Studying the molecular mechanisms of Chlorpropham-induced oxidative stress in plants.
2. Investigating the effects of Chlorpropham on the soil microbial community and its impact on soil health.
3. Developing new formulations of Chlorpropham with improved efficacy and reduced environmental impact.
4. Evaluating the potential of Chlorpropham as a tool for weed management in organic farming systems.
5. Investigating the effects of Chlorpropham on non-target organisms such as pollinators and beneficial insects.
Conclusion
Chlorpropham is a widely used herbicide that has been extensively studied for its effects on plant growth and development. It acts by inhibiting the activity of cellulose synthase, leading to the disruption of cell division and growth. Chlorpropham has several biochemical and physiological effects on plants and can induce oxidative stress, alter gene expression, and affect enzyme activity. While Chlorpropham has several advantages in agriculture, its use in laboratory experiments is limited due to its toxic nature and potential health hazards. There are several areas of research that can be explored in the future related to Chlorpropham, including its molecular mechanisms, impact on soil health, and potential use in organic farming systems.
Synthesis Methods
Chlorpropham can be synthesized by the reaction of 4-chlorobenzyl chloride with 2,4-dimethylaniline in the presence of sodium hydroxide and ammonium thiocyanate. The reaction yields Chlorpropham as a white crystalline solid with a purity of up to 98%.
Scientific Research Applications
Chlorpropham has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit the growth of various weeds by interfering with their cell division and DNA synthesis. Chlorpropham has also been used as a tool to study the physiological and biochemical processes in plants.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2S/c1-11-3-8-15(12(2)9-11)19-16(20)18-10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTONURKZJLUFAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200482 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Chlorobenzyl)-3-(2,4-dimethylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5720131.png)
![2-[2-(6-methyl-4-phenyl-2-quinazolinyl)carbonohydrazonoyl]benzonitrile](/img/structure/B5720145.png)
![1-allyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720156.png)
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)


![8-chloro-7-[2-oxo-2-(1-pyrrolidinyl)ethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5720174.png)


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)